Cas no 68716-07-4 (1-Naphthalenol, 4-methoxy-, acetate)

1-Naphthalenol, 4-methoxy-, acetate structure
68716-07-4 structure
Product name:1-Naphthalenol, 4-methoxy-, acetate
CAS No:68716-07-4
MF:C13H12O3
MW:216.232583999634
CID:392676
PubChem ID:12523733

1-Naphthalenol, 4-methoxy-, acetate Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol, 4-methoxy-, acetate
    • (4-methoxynaphthalen-1-yl) acetate
    • 1-METHOXYNAPHTHALEN-4-YL ACETATE
    • 1-acetoxy-4-methoxy-naphthalene
    • 1-Acetoxy-4-methoxy-naphthalin
    • 4-acetoxy-1-methoxynaphthalene
    • 4-methoxynaphthalen-1-yl acetate
    • Acetoxy-4-methoxynaphthalene
    • 1-Methoxy-4-acetoxy-naphthalin
    • 1 -Acetoxy-4-methoxynaphthalene
    • A836222
    • 68716-07-4
    • SCHEMBL9195639
    • acetic acid (4-methoxy-1-naphthalenyl) ester
    • ZKJGSANFMVMFTI-UHFFFAOYSA-N
    • AMY7802
    • DTXSID20501281
    • 1-Acetoxy-4-methoxynaphthalene
    • Inchi: InChI=1S/C13H12O3/c1-9(14)16-13-8-7-12(15-2)10-5-3-4-6-11(10)13/h3-8H,1-2H3
    • InChI Key: ZKJGSANFMVMFTI-UHFFFAOYSA-N
    • SMILES: CC(=O)OC1=CC=C(C2=CC=CC=C21)OC

Computed Properties

  • Exact Mass: 216.07900
  • Monoisotopic Mass: 216.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 2.8

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.77370

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